1-Penten-3-yl Acetate

Description

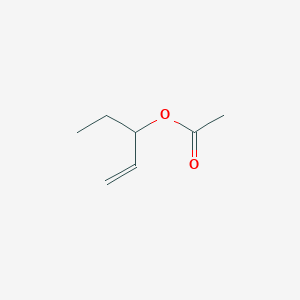

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-1-en-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLKTTBPWZXARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336240 | |

| Record name | 1-Penten-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10500-11-5 | |

| Record name | 1-Penten-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Penten-3-yl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Penten 3 Yl Acetate

Established Laboratory Synthesis Routes for 1-Penten-3-yl Acetate (B1210297)

Acetylation of 1-Penten-3-ol (B1202030) and Related Precursors

The most prevalent laboratory synthesis of 1-penten-3-yl acetate is achieved through the acetylation of its corresponding alcohol precursor, 1-penten-3-ol. This esterification reaction typically involves the reaction of 1-penten-3-ol with an acetylating agent in the presence of a catalyst or under conditions that facilitate the removal of the water byproduct, thereby driving the equilibrium towards the formation of the ester.

Common acetylating agents employed for this transformation include acetic anhydride (B1165640) and acetyl chloride. When acetic anhydride is used, a base catalyst such as pyridine (B92270) or a solid acid catalyst is often employed to accelerate the reaction. The reaction of 1-penten-3-ol with acetyl chloride is generally more vigorous and may proceed without a catalyst, although a mild base is often added to neutralize the hydrochloric acid byproduct.

| Acetylating Agent | Typical Catalyst/Conditions | Byproduct | General Reactivity |

|---|---|---|---|

| Acetic Anhydride | Pyridine, DMAP, or acid catalyst | Acetic Acid | Moderate |

| Acetyl Chloride | Often proceeds without catalyst; mild base (e.g., triethylamine) may be added | Hydrochloric Acid | High |

Alternative Chemical Pathways for this compound Formation

While the acetylation of 1-penten-3-ol is the most direct route, alternative pathways to this compound have been explored. One such method involves the reaction of a pentenyl halide with a metal acetate salt, such as sodium acetate or silver acetate. This nucleophilic substitution reaction, however, is often less efficient and may be complicated by competing elimination reactions.

Another approach involves the rearrangement of related unsaturated acetates under specific catalytic conditions. For instance, certain transition metal catalysts can facilitate the isomerization of other pentenyl acetate isomers to yield this compound. The efficiency and selectivity of these reactions are highly dependent on the catalyst system and reaction conditions employed.

Industrial-Scale Production Methodologies and Innovations

Catalytic Approaches in this compound Synthesis

On an industrial scale, the synthesis of this compound predominantly relies on catalytic processes to enhance efficiency, selectivity, and sustainability. The direct esterification of 1-penten-3-ol with acetic acid is a common industrial method. This reversible reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. To drive the reaction to completion, the water byproduct is continuously removed, often through azeotropic distillation.

Heterogeneous catalysts, such as acidic ion-exchange resins, have gained prominence in industrial applications. These solid catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for catalyst recycling and continuous processing.

More recently, enzymatic catalysis using lipases has emerged as a greener alternative for the synthesis of this compound. Lipase-catalyzed transesterification, for example, using vinyl acetate as the acyl donor, can proceed under mild conditions with high selectivity, minimizing the formation of byproducts.

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High reaction rates | Difficult to separate, corrosive, waste generation |

| Heterogeneous Acid | Acidic Ion-Exchange Resins | Easy separation, reusable, less corrosive | Potentially lower activity than homogeneous catalysts |

| Enzymatic | Lipases | High selectivity, mild conditions, environmentally friendly | Higher catalyst cost, potential for enzyme deactivation |

Efficiency and Selectivity Considerations in Large-Scale Production

In the large-scale production of this compound, maximizing efficiency and selectivity is paramount. Key process parameters that are carefully controlled include temperature, pressure, reactant molar ratios, and catalyst loading. The choice of catalyst plays a crucial role in determining the reaction rate and minimizing the formation of unwanted byproducts, such as isomeric pentenyl acetates or polymers.

Process intensification techniques, such as reactive distillation, are being implemented to improve the efficiency of this compound synthesis. In reactive distillation, the reaction and separation of products occur simultaneously in a single unit, which can lead to increased conversion, reduced energy consumption, and smaller equipment footprint.

Stereoselective Synthesis and Chiral Resolution for this compound

This compound possesses a chiral center at the C-3 position, meaning it can exist as two enantiomers, (R)- and (S)-1-penten-3-yl acetate. The stereoselective synthesis of a single enantiomer is of significant interest, particularly in the fragrance and flavor industries, as different enantiomers can exhibit distinct sensory properties.

One of the most effective methods for obtaining enantiomerically enriched this compound is through the kinetic resolution of racemic 1-penten-3-ol, followed by acetylation. This process often utilizes enzymes, particularly lipases, which can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. mdpi.com For example, lipase-catalyzed acetylation of racemic 1-penten-3-ol with an acyl donor like vinyl acetate can yield one enantiomer of this compound in high enantiomeric excess, leaving the unreacted alcohol enriched in the other enantiomer.

The enantioselectivity of these enzymatic resolutions is highly dependent on the specific lipase (B570770) used, the solvent, the acyl donor, and the reaction temperature. researchgate.net Researchers have extensively studied various lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL), to optimize the resolution of racemic secondary alcohols. mdpi.com

Dynamic kinetic resolution (DKR) is a more advanced strategy that can theoretically convert the entire racemic starting material into a single enantiomer of the product. mdpi.com In DKR, the enzymatic resolution is coupled with a racemization catalyst that continuously interconverts the enantiomers of the starting alcohol. This allows the enzyme to progressively convert the entire racemic mixture into the desired enantiomer of the acetate.

| Lipase Source | Common Abbreviation | Typical Application |

|---|---|---|

| Candida antarctica Lipase B | CAL-B | Highly versatile and enantioselective for a wide range of alcohols |

| Pseudomonas cepacia Lipase | PSL | Effective for the resolution of various chiral alcohols |

| Porcine Pancreatic Lipase | PPL | Used in the resolution of certain secondary alcohols |

Enantiomeric Control in Synthetic Strategies

The preparation of enantiomerically enriched this compound typically begins with its precursor, 1-penten-3-ol. Strategies to control the stereochemistry at this stage can be broadly categorized into two approaches: the kinetic resolution of a racemic mixture of the alcohol or the direct asymmetric synthesis of the chiral alcohol or acetate.

Enzymatic Kinetic Resolution (EKR)

One of the most effective and widely used methods for resolving racemic secondary alcohols is enzymatic kinetic resolution (EKR). This technique utilizes lipases, which are enzymes that can selectively catalyze the acylation of one enantiomer of an alcohol at a much faster rate than the other. In the context of this compound synthesis, racemic 1-penten-3-ol is subjected to a transesterification reaction catalyzed by a lipase, using an acyl donor such as vinyl acetate.

The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding (R)-1-penten-3-yl acetate, leaving the unreacted (S)-1-penten-3-ol behind. By stopping the reaction at approximately 50% conversion, it is possible to recover both the acetate and the remaining alcohol with high enantiomeric excess (ee). nih.govmdpi.com

Commonly employed lipases for the resolution of secondary alcohols include those from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia (now known as Burkholderia cepacia). nih.govrsc.orgnih.gov The choice of enzyme, solvent, and acyl donor can significantly influence both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E). mdpi.com

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Lipase Source | Acyl Donor | Solvent | Product (ee%) | Unreacted Alcohol (ee%) | Conversion (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | >99 (R-acetate) | >99 (S-alcohol) | ~50 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Diisopropyl ether | >98 (R-acetate) | >95 (S-alcohol) | ~50 | >100 |

Note: This table presents typical results for the kinetic resolution of simple secondary allylic alcohols. The specific values for 1-penten-3-ol would require experimental determination but are expected to be high based on literature for analogous substrates.

Asymmetric Synthesis

Direct asymmetric synthesis offers an alternative to resolution by creating the desired enantiomer from a prochiral starting material. For secondary allylic alcohols and their acetates, transition metal-catalyzed reactions are prominent.

Palladium-Catalyzed Asymmetric Allylic Substitution: This approach can involve the reaction of a prochiral allylic substrate with a nucleophile in the presence of a chiral palladium catalyst. For instance, the desymmetrization of meso-substrates can yield chiral allylic acetates with high enantioselectivity. rsc.org

Iridium-Catalyzed Asymmetric Allylic Esterification: A more recent strategy involves the dynamic kinetic resolution of racemic secondary allylic alcohols using a chiral iridium catalyst. This method allows for the conversion of a racemic alcohol into a single enantiomer of the corresponding acetate in high yield and enantiomeric excess, as the catalyst can racemize the unreactive alcohol enantiomer in situ, allowing it to be converted to the product. mdpi.comgcms.cz

These metal-catalyzed methods provide powerful routes to enantiopure allylic acetates, though their application to a specific, simple substrate like this compound would depend on catalyst-substrate compatibility and optimization of reaction conditions.

Chiral Purity and Isomeric Characterization Methodologies

The successful synthesis of an enantiomerically enriched compound requires reliable analytical methods to quantify its chiral purity and confirm its isomeric structure. For a volatile compound like this compound, chiral gas chromatography is the primary technique for determining enantiomeric excess, while nuclear magnetic resonance spectroscopy offers a powerful tool for both structural elucidation and purity analysis.

Chiral Gas Chromatography (GC)

Chiral GC is the benchmark method for separating and quantifying the enantiomers of volatile compounds. gcms.cz The technique employs a capillary column coated with a chiral stationary phase (CSP). For allylic acetates and alcohols, CSPs based on derivatized cyclodextrins are particularly effective. rsc.orggcms.czwisc.edu

Cyclodextrins are chiral, torus-shaped molecules that can form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. gcms.cz The different stabilities of these complexes lead to different retention times on the GC column, allowing for their separation and quantification. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. The choice of cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the GC temperature program are critical for achieving baseline separation. gcms.cz

Table 2: Typical Chiral GC Stationary Phases for Separation of Volatile Chiral Compounds

| Stationary Phase Type | Common Name | Selectivity Principle | Applicable Analytes |

|---|---|---|---|

| Derivatized β-Cyclodextrin | Rt-βDEXse, Cyclodex-B | Inclusion Complexation | Alcohols, Esters (including allylic acetates), Ketones |

| Derivatized γ-Cyclodextrin | Chiraldex G-TA | Inclusion Complexation, H-bonding | Larger molecules, polar compounds |

Note: The optimal column and conditions for separating the enantiomers of this compound would be determined experimentally. Columns based on permethylated or acetylated β-cyclodextrin are strong candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is an indispensable tool for confirming the chemical structure of this compound. Furthermore, by using chiral additives, NMR can be used to determine enantiomeric purity. nih.gov

Structural Characterization: ¹H and ¹³C NMR spectra provide definitive information about the connectivity of the molecule. Key signals for this compound include the vinyl protons, the proton at the chiral center (C3), the methylene (B1212753) and methyl protons of the ethyl group, and the acetyl methyl protons.

Enantiomeric Purity Determination: To determine the enantiomeric excess via NMR, a chiral solvating agent (CSA) is added to the sample. researchgate.netsemanticscholar.org A CSA is an enantiomerically pure compound that forms non-covalent, diastereomeric complexes with both enantiomers of the analyte. Because diastereomers have different physical properties, their corresponding nuclei will have slightly different chemical shifts in the NMR spectrum. semanticscholar.org By integrating the separated signals (e.g., the signal for the proton at C3 or the acetyl methyl protons), the ratio of the two enantiomers, and thus the % ee, can be calculated. mdpi.comresearchgate.net

This method is advantageous as it is non-destructive and does not require covalent modification of the analyte. The degree of separation of the signals depends on the choice of CSA, the solvent, and the strength of the interaction with the analyte.

Natural Occurrence and Biosynthesis of 1 Penten 3 Yl Acetate

Distribution in Biological Systems

1-Penten-3-yl acetate (B1210297) is not a ubiquitously reported plant volatile. Its presence is largely inferred from the detection of its precursor, 1-penten-3-ol (B1202030), which is a known C5 "green leaf volatile" (GLV) or more specifically, a pentyl leaf volatile (PLV). nih.gov The emission of 1-penten-3-ol is a common response to various stresses in numerous plant species. nih.gov

For instance, wounding of Arabidopsis thaliana leaves, either through mechanical damage or herbivory, elicits the emission of a blend of volatiles that includes 1-penten-3-ol. nih.gov Studies comparing different plant species have shown that Arabidopsis tends to favor the production of 1-penten-3-ol and its derivatives upon damage. nih.gov This compound has also been identified in volatiles released from chickpea plants (Cicer arietinum) infected with the fungus Ascochyta rabiei and from tall wheatgrass (Thinopyrum ponticum) following harvest. frontiersin.orgacs.org

However, the conversion of 1-penten-3-ol to 1-penten-3-yl acetate appears to be a limiting step. Research on maize (Zea mays) demonstrated that while other primary PLV alcohols were metabolized into their corresponding acetate esters, no acetate derivatives of 1-penten-3-ol were detected. nih.gov This suggests that the specific alcohol acyltransferases (AATs) present in maize may be incapable of acetylating 1-penten-3-ol, possibly because it is a secondary alcohol and the enzymes require a terminal (primary) hydroxyl group. nih.gov This highlights a key biochemical constraint that may limit the natural distribution of this compound in the plant kingdom.

Table 1: Documented Occurrence of the Precursor, 1-Penten-3-ol, in Plant Volatiles

| Plant Species | Context of Emission | Reference(s) |

| Arabidopsis thaliana | Wounding, Herbivory | nih.gov |

| Solanum lycopersicum (Tomato) | Fruit Volatiles, Leaf Wounding | nih.govresearchgate.net |

| Cicer arietinum (Chickpea) | Fungal Infection (A. rabiei) | frontiersin.org |

| Thinopyrum ponticum (Tall Wheatgrass) | Post-harvest | acs.org |

| Brassica nigra (Black Mustard) | High-Temperature Stress | nih.gov |

Direct detection of this compound in food matrices is not widely reported. Its presence is more likely inferred from the established occurrence of its precursor, 1-penten-3-ol, which is recognized as a flavor component in various foods. thegoodscentscompany.com For example, 1-penten-3-ol contributes to the flavor profile of tomatoes and is considered an important volatile for consumer liking. nih.govnih.gov It has also been identified in banana, beef, coffee, and black currants. thegoodscentscompany.com The formation of 1-penten-3-ol in olive oil is linked to the lipoxygenase pathway, though its acetate form is not typically mentioned in aroma profiles. cnr.it Given the enzymatic limitations observed in plants like maize, it is plausible that this compound is either absent or present at very low, often undetectable, levels in many food products.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound begins with the formation of its alcohol precursor, 1-penten-3-ol, via the lipoxygenase (LOX) pathway. This pathway is a major source of C5 and C6 volatiles in plants. frontiersin.org

The process is initiated by the oxygenation of polyunsaturated fatty acids, such as α-linolenic acid, by a 13-lipoxygenase (13-LOX) enzyme. nih.govresearchgate.net This reaction forms 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). nih.govresearchgate.net Unlike the pathway for C6 volatiles which requires the subsequent action of hydroperoxide lyase (HPL), the formation of C5 compounds like 1-penten-3-ol is HPL-independent. nih.govnih.gov

A proposed mechanism involves a second reaction catalyzed by a LOX isozyme on the 13-HPOT precursor. researchgate.net This generates an alkoxyl radical which then undergoes spontaneous non-enzymatic cleavage (β-scission), yielding C5 volatile compounds, including 1-penten-3-ol. nih.gov This alcohol can then be oxidized to the corresponding ketone, 1-penten-3-one, by alcohol dehydrogenases (ADHs). nih.gov

The final step, the esterification of 1-penten-3-ol to this compound, would be catalyzed by an alcohol acyltransferase (AAT). These enzymes, particularly those of the BAHD family, are responsible for the synthesis of other volatile esters, such as benzyl (B1604629) acetate and (Z)-3-hexen-1-yl acetate. usp.brnih.gov However, as previously noted, the enzymatic machinery for this specific conversion may be absent or inactive in certain species, with evidence suggesting a substrate preference for primary alcohols over secondary alcohols like 1-penten-3-ol. nih.gov

The genetic foundation for this compound production is centered on the genes encoding the enzymes of the LOX pathway.

In tomato (Solanum lycopersicum), a specific 13-lipoxygenase, TomloxC , has been identified as essential for the synthesis of C5 flavor volatiles, including 1-penten-3-ol. nih.govnih.gov Studies using antisense technology to suppress the expression of the TomloxC gene resulted in a significant decrease in the emission of C5 volatiles from both fruits and wounded leaves. nih.govresearchgate.netresearchgate.net Conversely, reducing the expression of hydroperoxide lyase (HPL) was found to increase the levels of C5 volatiles, confirming the HPL-independent nature of this branch of the LOX pathway. nih.govacs.org

The genetic basis for the acetylation step remains less clear. While genes for alcohol acyltransferases (AATs) that produce other volatile esters have been characterized in various plants, a specific gene responsible for synthesizing this compound has not been definitively identified. researchgate.net The BAHD family of acyltransferases contains the enzymes responsible for creating many volatile esters. nih.gov The functional characterization of AATs from different species is necessary to determine if any possess the specific activity required to esterify the secondary alcohol 1-penten-3-ol.

Table 2: Key Enzymes and Genes in the Biosynthesis of 1-Penten-3-ol

| Enzyme | Gene Example | Function | Reference(s) |

| 13-Lipoxygenase (13-LOX) | TomloxC (in Tomato) | Catalyzes the initial oxygenation of α-linolenic acid and the subsequent formation of the radical precursor to C5 volatiles. | nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | - | Can oxidize 1-penten-3-ol to 1-penten-3-one. | nih.gov |

| Alcohol Acyltransferase (AAT) | - | Putative enzyme for converting 1-penten-3-ol to this compound; activity appears limited/absent in some species. | nih.govresearchgate.net |

Factors Influencing Natural Production

The natural production of this compound is governed by the factors that influence its precursor, 1-penten-3-ol. The synthesis of these C5 volatiles is predominantly induced by stress. annualreviews.org

Biotic Stress : Herbivory and pathogen attacks are major triggers. nih.govpnas.org Mechanical damage from insect feeding rapidly activates the LOX pathway, leading to the release of a blend of green leaf volatiles, including 1-penten-3-ol. wikipedia.orgresearchgate.net Fungal infections, such as Ascochyta blight in chickpeas, have also been shown to induce the emission of 1-penten-3-ol. frontiersin.org

Abiotic Stress : Simple mechanical wounding or physical damage is a potent inducer of C5 volatile synthesis. nih.govannualreviews.org Studies in tomato leaves showed that mechanical wounding significantly increased the production of these compounds. nih.gov Environmental conditions such as high-temperature stress can also enhance the emission of 1-penten-3-ol in plants like Brassica nigra. nih.gov Post-harvest processes, which involve significant physical disruption, are also known to cause a massive release of these volatiles. acs.org

Developmental and Genetic Factors : The genetic makeup of a plant determines its capacity to produce these volatiles. For example, tomato ripening is a developmental process where the expression of genes like TomloxC influences the volatile profile of the fruit. mdpi.com Breeding for traits like long shelf life has inadvertently led to alterations in the volatile composition of some tomato cultivars. mdpi.com

Environmental and Developmental Factors

The production of this compound, a volatile organic compound, is intricately linked to a plant's response to its environment and its developmental stage. Various external pressures and internal biological programming dictate the biosynthesis of this and other related compounds.

The synthesis of this compound and other five-carbon (C5) volatiles, often referred to as pentyl leaf volatiles (PLVs), is a recognized response to a variety of environmental challenges. nih.gov These stressors can be categorized as either biotic, such as attacks by herbivores and pathogens, or abiotic, including mechanical damage, temperature extremes, and drought. nih.govmdpi.comkobe-u.ac.jp

Plants release these volatile compounds, including this compound, as a rapid defense mechanism. mdpi.com For instance, wounding of plant leaves, whether through mechanical means or herbivore feeding, triggers the lipoxygenase (LOX) pathway, a key biochemical cascade in the production of these volatiles. nih.govmdpi.com This pathway is also activated by other abiotic stresses. nih.gov For example, maize seedlings subjected to cold stress have shown altered volatile profiles, and the application of related compounds like (Z)-3-hexenyl acetate has been shown to mitigate cold-induced damage. mdpi.comacs.org Similarly, salt stress in peanuts can be reduced by the application of (Z)-3-hexenyl acetate, leading to improved growth. mdpi.com The emission of these compounds can also be influenced by light-dark transitions. mdpi.com

The table below summarizes the impact of various stressors on the emission of related volatile compounds, providing insight into the conditions that likely induce this compound production.

| Stressor | Plant Species/Condition | Observed Effect on Volatile Emission | Reference |

| Mechanical Wounding | General | Rapid synthesis and release of C5 and C6 green leaf volatiles (GLVs) via the LOX pathway. | mdpi.com |

| Herbivore Attack | General | Induction of GLV emission as a defense mechanism. | mdpi.com |

| Cold Stress | Maize Seedlings | Altered volatile profiles; exogenous application of (Z)-3-hexenyl acetate reduced damage. | mdpi.comacs.org |

| Salt Stress | Peanuts | Application of (Z)-3-hexenyl acetate reduced stress and improved growth. | mdpi.com |

| Light-Dark Transition | Velvet Mosquito Plants | Emission of (Z)-3-hexenol, (Z)-3-hexenal, and (Z)-3-hexenyl acetate. | mdpi.com |

The capacity to produce this compound and its precursors varies significantly across different plant species and even between different developmental stages of the same plant. The biosynthesis of its precursor, 1-penten-3-ol, has been noted in a variety of plants, including banana, blueberry, and coffee. thegoodscentscompany.com The subsequent conversion of this alcohol to its acetate ester is dependent on the presence and activity of specific enzymes, which can differ between species.

Research on maize has revealed variations in the metabolism of pentyl leaf volatiles between different genotypes. nih.gov For example, when maize leaves were treated with 1-penten-3-ol, the production of 1-penten-3-one and 3-pentanol (B84944) was observed, indicating the presence of metabolic pathways that can modify this precursor. nih.gov However, the study did not detect the formation of acetate or other esterified derivatives of 1-penten-3-ol, suggesting that the specific alcohol acyltransferases (ATs) required for this conversion may have a preference for terminal hydroxyl groups, which 1-penten-3-ol lacks. nih.gov

Furthermore, the expression of genes involved in the lipoxygenase pathway, such as CYP74B2 (hydroperoxide lyase), can vary between different ecotypes of the same species, as seen in Arabidopsis thaliana. nih.gov This genetic variation directly impacts the profile of emitted volatiles, leading to different signaling outcomes in response to stress. nih.gov The table below illustrates species in which the precursor, 1-penten-3-ol, has been found.

| Species | Common Name | Reference |

| Musa sp. | Banana | thegoodscentscompany.com |

| Vaccinium sp. | Blueberry | thegoodscentscompany.com |

| Coffea sp. | Coffee | thegoodscentscompany.com |

| Laurus nobilis | Bay Laurel | thegoodscentscompany.com |

| Ribes nigrum | Black Currant | thegoodscentscompany.com |

| Cichorium endivia | Endive | thegoodscentscompany.com |

| Hyacinthus orientalis | Hyacinth | thegoodscentscompany.com |

| Perilla frutescens | Perilla | nih.gov |

| Medicago sativa | Alfalfa | nih.gov |

Biological and Ecological Significance of 1 Penten 3 Yl Acetate

Role in Plant Volatile Organic Compound (VOC) Communication

Extensive searches of scientific databases and literature yield no specific studies detailing the role of 1-penten-3-yl acetate (B1210297) in plant volatile organic compound (VOC) communication. While the broader class of green leaf volatiles (GLVs), which includes C5 and C6 acetates, is known to be involved in plant defense and signaling, research has not specifically implicated 1-penten-3-yl acetate in these processes.

Interplant Signaling and Defense Priming Mechanisms

There is currently no available scientific literature that investigates or provides evidence for the involvement of this compound in interplant signaling or defense priming mechanisms.

Contributions to Aroma and Flavor Profiles in Biological Contexts

Information from chemical suppliers indicates that this compound is used as a flavoring agent, pointing to its contribution to aroma and flavor. lookchem.com

Sensory Perception and Olfactory Receptor Interactions

This compound is described as having a characteristic fruity and sweet odor. cymitquimica.com It is recognized for its pleasant aroma, which makes it a useful additive in various consumer products, including flavorings and fragrances. lookchem.comcymitquimica.com

Table 1: Reported Sensory Profile of this compound

| Attribute | Descriptor | Source(s) |

|---|---|---|

| Odor | Fruity, Sweet | cymitquimica.com |

| Taste | Pleasant | lookchem.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

Influence on Food Quality and Sensory Characteristics in Derived Products

While it is used as a flavoring agent, specific studies detailing the influence of this compound on the quality and sensory characteristics of specific food products were not found in the available literature. lookchem.com The U.S. Food and Drug Administration (FDA) has designated it as Generally Recognized As Safe (GRAS), indicating its acceptability for use in food within regulated limits. lookchem.com

Investigated Biological Activities

A review of the literature, including patents and safety data, did not yield specific studies on the biological activities of this compound, such as antimicrobial or medicinal effects. google.comgoogle.comtcichemicals.com Safety data sheets classify it as a flammable liquid but note that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). tcichemicals.com

Antimicrobial Effects and Mechanisms

Direct research into the antimicrobial properties of this compound is not extensively documented in publicly available scientific literature. However, studies on analogous compounds, such as its precursor alcohol and structural isomers, provide some insight into its potential in this area.

For instance, a study investigating the antifungal properties of various alkenoic and alkynoic acids and their esters reported that 1-penten-3-ol (B1202030), the alcohol precursor to this compound, inhibited mold development at a concentration of 200 mg per 2.6-liter desiccator researchgate.net. This suggests that the pentenyl functional group may contribute to antifungal activity.

Furthermore, an analysis of Tunisian propolis identified the presence of 4-penten-1-yl acetate, an isomer of this compound, as a component of a sample that exhibited antifungal activity against Candida albicans scirp.org. The volatile compounds from this propolis sample completely inhibited the growth of the fungus at a concentration of about 50 mg scirp.org. It is important to note that this is a different, though structurally similar, compound.

A study on the essential oils from four Rhododendron species identified 1-penten-3-ol as a minor constituent (0.7%) of the essential oil from Rhododendron thymifolium. While the complete essential oil demonstrated antibacterial activities, the specific contribution of 1-penten-3-ol was not isolated nih.gov.

While these findings hint at the possibility of antimicrobial effects, comprehensive studies are required to determine the specific antimicrobial spectrum and mechanisms of action of this compound itself. The ester functional group in this compound could potentially influence its activity compared to its alcohol precursor.

Table 1: Antimicrobial Activity of Compounds Related to this compound

| Compound Name | Type of Activity | Organism(s) | Concentration/Observation | Source |

|---|---|---|---|---|

| 1-Penten-3-ol | Antifungal | Mold | Inhibited development at 200 mg/2.6L | researchgate.net |

| 4-Penten-1-yl acetate | Antifungal | Candida albicans | Component of propolis volatiles that inhibited growth at ~50 mg | scirp.org |

Antioxidant Properties and Radical Scavenging

The antioxidant potential of this compound remains largely unexplored in direct scientific studies. However, research on related compounds and plant extracts containing similar volatile molecules provides a preliminary basis for discussion.

The antioxidant activity of volatile oils from the flowers of three buckwheat species (Fagopyrum esculentum, Fagopyrum tataricum, and Fagopyrum cymosum) was investigated, and these oils demonstrated noteworthy antioxidant capacity mdpi.com. While these oils contain a variety of esters and other volatile compounds, this compound was not specifically identified as a constituent mdpi.com.

The presence of a double bond in the structure of this compound suggests a potential for interaction with free radicals, a key aspect of antioxidant activity. However, without direct experimental evidence from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or other standard antioxidant tests, its capacity in this regard remains speculative. Further research is necessary to elucidate the antioxidant properties and radical scavenging capabilities of pure this compound.

Other Emerging Bioactivities (e.g., anti-inflammatory potential)

Currently, there is a lack of specific research on the anti-inflammatory potential or other emerging bioactivities of this compound. General studies on the biological activities of terpenes and their derivatives suggest that some possess anti-inflammatory effects drugbank.com. However, these are broad classifications, and the activity of individual compounds can vary significantly.

For example, a review of the anti-inflammatory activity of monoterpenes did not include this compound frontiersin.org. While some esters like linalyl acetate have been studied for their immunomodulating effects, these findings cannot be directly extrapolated to this compound due to structural differences.

The field of natural product chemistry continues to uncover the therapeutic potential of various compounds. Given the limited data, the exploration of the anti-inflammatory, cytotoxic, or other pharmacological activities of this compound represents a promising avenue for future research. In vitro and in vivo studies are needed to ascertain any such effects and to understand the underlying mechanisms.

Analytical Methodologies for 1 Penten 3 Yl Acetate Characterization

Advanced Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone for separating 1-Penten-3-yl Acetate (B1210297) from other components in a mixture, allowing for its precise identification and measurement.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like 1-Penten-3-yl Acetate, particularly in complex samples such as essential oils or food products. mdpi.com The gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. nih.gov

In a typical GC-MS analysis, the sample is injected into the instrument where it is vaporized. An inert carrier gas, such as helium, transports the vaporized compounds through a long, thin capillary column. mdpi.comwisc.edu For general-purpose separation of volatile esters, a non-polar stationary phase column, like one coated with 5% diphenyl and 95% dimethylpolysiloxane (e.g., HP-5), is often employed. mdpi.comnih.gov The separation is achieved by a programmed temperature ramp, which allows compounds to elute from the column at different times (retention times) based on their boiling points and chemical properties. mdpi.comwisc.edu

Once separated, the compounds enter the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint." The identification of this compound is confirmed by comparing its obtained mass spectrum with reference spectra in established databases, such as the NIST library. mdpi.com This method is highly sensitive and allows for the detection and quantification of the compound even at low concentrations in intricate mixtures. nih.gov

| Parameter | Typical Setting/Value |

|---|---|

| Column Type | HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow or pressure mode |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 40 °C, ramp at 2-3 °C/min to 200-310 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 33-330 amu |

| Ion Source Temp. | 230 °C |

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological and sensory properties. gcms.cz Standard GC columns cannot separate enantiomers; therefore, specialized chiral stationary phases are required. wisc.edugcms.cz

Chiral gas chromatography utilizes columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. gcms.cz Cyclodextrins are macrocyclic molecules that can form temporary inclusion complexes with the enantiomers of the analyte. researchgate.net The differential stability of these diastereomeric complexes for each enantiomer causes them to travel through the column at different rates, enabling their separation. gcms.czresearchgate.net

The analysis of related chiral acetates, such as linalyl acetate and 1-octen-3-yl acetate, demonstrates the efficacy of this technique. mdpi.comgcms.cz By using a chiral column, it is possible to determine the enantiomeric ratio (e.g., the ratio of (R)-1-Penten-3-yl Acetate to (S)-1-Penten-3-yl Acetate) in a sample. This is particularly important for authenticity studies, as a racemic mixture (a 1:1 ratio of enantiomers) often indicates a synthetic origin, whereas a natural product typically exhibits a specific enantiomeric excess. mdpi.com

Spectroscopic and Other Instrumental Approaches in Structural Elucidation

While chromatography excels at separation and identification by comparison, spectroscopic techniques provide definitive information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. mdpi.com It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. thieme-connect.de Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of a molecule.

For this compound (CH₃-CH₂-CH(OCOCH₃)-CH=CH₂), the ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. For instance, the protons of the terminal vinyl group (=CH₂) would appear at a higher chemical shift compared to the protons of the ethyl group (-CH₂-CH₃). docbrown.info The signal for the single proton on the carbon bearing the acetate group (-CH(O)-) would be shifted downfield due to the electronegative oxygen atom. Furthermore, the interaction between neighboring protons, known as spin-spin coupling, splits the signals into characteristic multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of atoms. thieme-connect.dedocbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., C=O of the ester, C=C of the alkene).

| Proton Group | Approximate Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CH=CH₂ (vinyl) | 5.0 - 6.0 | Multiplet |

| -CH(OAc)- | ~5.0 | Multiplet |

| -OCOCH₃ (acetate) | ~2.0 | Singlet |

| -CH₂-CH₃ (ethyl) | ~1.6 | Multiplet |

| -CH₂-CH₃ (ethyl) | ~0.9 | Triplet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wiley.com The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. wiley.com Since the vibrational spectrum of a molecule is unique, it can be used as a fingerprint for identification. wiley.com

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the C-O single bond stretch of the ester would be observed in the 1000-1300 cm⁻¹ region. Additionally, the alkene functional group would be identified by a C=C stretching vibration around 1640-1680 cm⁻¹ and C-H stretching vibrations for the vinyl group above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene (=C-H) | Stretching | 3010 - 3095 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Ester (C=O) | Stretching | 1735 - 1750 |

| Alkene (C=C) | Stretching | 1640 - 1680 |

| Ester (C-O) | Stretching | 1000 - 1300 |

Method Development and Validation for Trace Analysis in Biological Samples

Analyzing trace amounts of this compound in complex biological matrices, such as blood or urine, requires the development and rigorous validation of an analytical method to ensure the reliability and accuracy of the results. csic.es The complex nature of these samples, which contain numerous potentially interfering substances, necessitates careful sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte of interest. researchgate.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. csic.es Key validation parameters include:

Trueness: The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often assessed using certified reference materials or by analyzing spiked samples. csic.es

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as standard deviation or relative standard deviation and is evaluated at different levels (repeatability and reproducibility). csic.es

Linearity and Working Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. csic.es

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. csic.es

Selectivity (Specificity): The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. csic.es

Ruggedness (or Robustness): A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, pH, mobile phase composition), providing an indication of its reliability during normal usage. csic.es

For trace analysis in biological fluids, techniques like GC-MS are often used due to their high sensitivity and selectivity. researchgate.net Validating the method ensures that the measured concentration of this compound is accurate and dependable for applications in fields like toxicology or metabolomics.

Optimization of Sample Preparation and Extraction Techniques

The goal of sample preparation is to efficiently isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis, while minimizing the co-extraction of interfering compounds. For a volatile ester like this compound, headspace solid-phase microextraction (HS-SPME) and solid-liquid extraction (SLE) are commonly employed techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, simple, and rapid extraction method ideal for volatile organic compounds (VOCs). nih.gov It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The optimization of HS-SPME conditions is critical for achieving high extraction efficiency and reproducibility. frontiersin.org Key parameters that require optimization include:

Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the analyte. For a moderately polar compound like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective as it can adsorb a wide range of analytes. nih.gov

Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analyte, promoting its transfer to the headspace. However, excessively high temperatures can degrade the analyte or alter the sample matrix. Similarly, a longer extraction time allows for more analyte to adsorb to the fiber, but equilibrium must be reached for reproducible results. Optimal conditions often involve balancing temperature and time to maximize analyte recovery without inducing thermal degradation. mdpi.com For instance, an incubation temperature of 70-80°C for 30-60 minutes is a common starting point for optimization. nih.govfrontiersin.org

Sample Volume and Headspace: The ratio of sample volume to headspace volume can influence the partitioning equilibrium and, consequently, the amount of analyte extracted.

Salt Addition: The addition of salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic compounds and promotes their release into the headspace (the "salting-out" effect). mdpi.com

Interactive Data Table 1: Example of HS-SPME Optimization Parameters for Volatile Acetate Ester Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Example) | Rationale |

| Fiber Coating | PDMS | PA | DVB/CAR/PDMS | DVB/CAR/PDMS | Broad-range affinity for volatile and semi-volatile compounds. frontiersin.org |

| Extraction Temp. | 50°C | 60°C | 70°C | 70°C | Increases analyte vapor pressure, enhancing transfer to headspace. mdpi.com |

| Extraction Time | 20 min | 40 min | 60 min | 60 min | Allows sufficient time for analyte to reach equilibrium with the fiber. frontiersin.org |

| Salt (NaCl) Conc. | 0 g | 2 g | 4 g | 4 g | The "salting-out" effect reduces analyte solubility in the matrix. mdpi.com |

Solid-Liquid Extraction (SLE)

Solid-liquid extraction involves using a liquid solvent to selectively dissolve the target analyte from a solid or semi-solid sample matrix. The choice of solvent is paramount and is based on the principle of "like dissolves like." For this compound, solvents with intermediate polarity, such as ethyl acetate or dichloromethane, are often suitable. elementlabsolutions.com

Optimization of SLE involves:

Solvent Selection: The polarity of the extraction solvent must be matched to the analyte to ensure high recovery. elementlabsolutions.com

Solvent-to-Sample Ratio: A sufficient volume of solvent is needed to ensure complete extraction, but excessive volumes will require a subsequent concentration step that could lead to the loss of the volatile analyte. researchgate.net

Extraction Time and Agitation: The sample and solvent must be in contact for a sufficient duration with adequate mixing (e.g., vortexing, shaking) to facilitate the transfer of the analyte into the solvent. researchgate.net

Temperature: While higher temperatures can increase extraction speed, they also risk evaporating the volatile analyte.

Following extraction, the solvent containing the analyte is typically separated from the sample residue by filtration or centrifugation.

Evaluation of Quantification and Detection Limits

Once a sample has been prepared and analyzed by GC-MS, the method must be validated to ensure the results are reliable. Key validation parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ). wjarr.com

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. kuleuven.be This is determined by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The result is typically expressed by the coefficient of determination (R²), with a value >0.99 considered excellent. kuleuven.be

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. wjarr.com It is often determined by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which the analyte can be consistently distinguished from the background noise. chromatographyonline.com A common approach is to calculate the concentration that yields a signal-to-noise ratio (S/N) of 3:1. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com It is typically the concentration that produces a signal-to-noise ratio of 10:1 or is calculated as ten times the standard deviation of the blank response. chromatographyonline.comnih.gov The LOQ is a critical parameter for ensuring that the reported concentration values are meaningful and reliable. coresta.org

The determination of these limits is essential for comparing results between laboratories and for ensuring the analytical method is suitable for its intended purpose, whether for quality control in food production or for monitoring environmental contaminants. epa.gov

Interactive Data Table 2: Example of Method Performance Characteristics for a GC-MS Analysis

| Parameter | Performance Metric | Typical Value | Significance |

| Linearity | Coefficient of Determination (R²) | > 0.999 | Indicates a strong proportional relationship between concentration and instrument response. nih.gov |

| Range | Concentration Range (e.g., ng/mL) | 10 - 2000 ng/mL | Defines the upper and lower concentration limits for which the method is accurate and precise. coresta.org |

| Limit of Detection (LOD) | S/N Ratio or Concentration (e.g., ng/mL) | 3:1 S/N | The lowest concentration at which the presence of the analyte can be detected. nih.gov |

| Limit of Quantification (LOQ) | S/N Ratio or Concentration (e.g., ng/mL) | 10:1 S/N | The lowest concentration that can be measured with acceptable accuracy and precision. coresta.org |

| Precision | Relative Standard Deviation (%RSD) | < 10% | Measures the closeness of repeated measurements on the same sample. researchgate.net |

| Accuracy | Recovery (%) | 90 - 110% | Measures the closeness of the measured value to the true value. coresta.org |

Structure Activity Relationship Sar Studies of 1 Penten 3 Yl Acetate and Analogs

Correlating Molecular Structure with Biological Activity

While specific comprehensive SAR studies exclusively targeting 1-penten-3-yl acetate (B1210297) are not extensively documented in publicly available literature, principles derived from related short-chain esters and unsaturated acetates can provide significant insights into its potential biological activities. The biological activity of a molecule like 1-penten-3-yl acetate is intrinsically linked to its structural components: the five-carbon pentenyl chain with a double bond, the position of this bond, and the acetate functional group.

The biological activities of esters are significantly influenced by their functional groups. The acetate group in this compound, for instance, is a key determinant of its potential bioactivity. Studies on analogous compounds, such as linalyl acetate and eugenyl acetate, have demonstrated a range of biological effects, including antimicrobial and antioxidant properties. For example, the conversion of eugenol (B1671780) to eugenyl acetate has been shown to decrease its antimicrobial activity against certain bacteria, suggesting that the presence and nature of the ester group can modulate the biological response nih.gov.

The table below summarizes the influence of key functional groups on the biological activities of compounds analogous to this compound.

| Functional Group | Influence on Biological Activity | Example Analog(s) | Potential Implication for this compound |

| Acetate Ester | Modulates antimicrobial and antioxidant properties. Can influence lipophilicity and membrane permeability. | Linalyl Acetate, Eugenyl Acetate, Terpinyl Acetate, Bornyl Acetate | The acetate group likely contributes to potential antimicrobial, antifungal, and insecticidal properties. |

| Carbon-Carbon Double Bond | Site of potential metabolic activity. Influences molecular shape and rigidity, affecting receptor binding. | 1,4-pentadiene-3-one derivatives | The double bond in the pentenyl chain is expected to be a key determinant of its biological activity profile. |

| Alkyl Chain Length | Affects lipophilicity, which in turn influences membrane transport and interaction with hydrophobic binding pockets. | Various aliphatic esters | The five-carbon chain of this compound suggests moderate lipophilicity, potentially facilitating passage through cell membranes. |

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. This compound possesses a chiral center at the C-3 position, meaning it can exist as two enantiomers, (R)- and (S)-1-penten-3-yl acetate. The spatial arrangement of the substituents around this chiral center can lead to significant differences in how each enantiomer interacts with chiral biological targets such as enzymes and receptors.

While direct studies on the stereospecific bioactivity of this compound are limited, research on analogous chiral compounds provides compelling evidence for the importance of stereochemistry. For example, the enantiomers of 1-octen-3-yl acetate, a structurally similar compound, are known to have distinct odors, which arises from their differential interactions with olfactory receptors mdpi.comresearchgate.net. This principle extends to other biological activities. For instance, the antimicrobial activity of limonene (B3431351) enantiomers has been shown to differ, highlighting that the specific 3D structure of a molecule is critical for its biological function.

The differential activity of enantiomers is a well-established principle in pharmacology and toxicology. It is therefore highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities, should any be present.

Structure-Odor Relationships

The relationship between a molecule's structure and its perceived odor is a complex field of study. For this compound, its characteristic odor is a direct consequence of its molecular architecture interacting with a specific set of olfactory receptors in the nasal cavity.

The binding of an odorant molecule to an olfactory receptor is a highly specific process, often described by a "lock and key" or "induced fit" model. The specific geometry and electronic properties of this compound will determine which of the hundreds of different olfactory receptors it can bind to and activate. While the specific receptors for this compound have not been identified, it is hypothesized that the size and shape of the binding pocket, along with specific amino acid residues, would accommodate the pentenyl acetate structure. The interaction is likely to involve a combination of van der Waals forces with the alkyl chain and hydrogen bonding or dipole-dipole interactions with the acetate group.

Modifications to the structure of this compound would be expected to alter its sensory profile. The principles of structure-odor relationships suggest that changes in chain length, the position of the double bond, and the nature of the ester group would all lead to different perceived odors.

For instance, the related compound 1-penten-3-ol (B1202030) is described as having a "green" odor thegoodscentscompany.com. The addition of the acetate group to form this compound likely modifies this green note, adding fruity and sweet undertones, a common effect of esterification on the odor of alcohols. Another related compound, prenyl acetate (3-methyl-2-buten-1-yl acetate), is described as having fruity, green, and pear-like notes thegoodscentscompany.com. This suggests that the presence of a double bond in a short-chain acetate contributes to these types of sensory profiles.

The table below illustrates the likely impact of structural modifications on the sensory profile of this compound, based on known structure-odor relationships.

| Structural Modification | Predicted Impact on Sensory Profile | Example |

| Change in Double Bond Position | Alteration of the "green" and "fruity" character. May introduce different nuances. | 4-penten-1-yl acetate |

| Saturation of the Double Bond (to pentyl acetate) | Reduction of the "green" character, likely enhancing the "fruity" and "sweet" notes. | Pentyl acetate |

| Increase in Chain Length | Shift towards different fruity notes, potentially becoming more waxy or fatty with significant increases. | Hexenyl acetate |

| Change of Ester Group (e.g., to propionate) | Modification of the fruity character, potentially introducing spicy or woody notes. | 1-penten-3-yl propionate |

| Introduction of Branching | Can significantly alter the odor profile, often increasing complexity. | Analogs of isoamyl acetate |

Computational Chemistry and Modeling Approaches in SAR

Computational chemistry and molecular modeling are powerful tools for investigating structure-activity relationships, including those of odorants like this compound. These methods can provide insights into the molecule's conformational preferences, electronic properties, and potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational approach. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build models that correlate the three-dimensional properties of a set of molecules with their biological activity or odor intensity rsc.org. For a series of analogs of this compound, these models could predict the activity or odor profile of new, unsynthesized compounds. Such studies have been successfully applied to understand the fruity odor of esters and the bitterness of flavonoids rsc.orgperfumerflavorist.com.

In Silico Predictions of Biological Activities

In silico toxicology and activity prediction utilize computational models to estimate the potential for adverse effects or therapeutic actions of chemical substances. These methods are crucial in the early stages of drug discovery and chemical safety assessment for prioritizing compounds and minimizing the need for extensive laboratory testing.

Despite the availability of various computational tools and methodologies for predicting a wide range of biological and toxicological endpoints, specific in silico predictions for this compound are not documented in the reviewed literature. There are no published studies that detail the predicted pharmacological effects, mechanisms of action, or specific toxicities such as mutagenicity, carcinogenicity, or hepatotoxicity for this compound. General predictive models for short-chain esters exist, but specific data outputs for this compound have not been reported.

Table 1: Status of In Silico Biological Activity Predictions for this compound

| Prediction Type | Finding |

| Pharmacological Activity Prediction | No specific studies found. |

| Toxicity Endpoint Prediction (e.g., Mutagenicity, Carcinogenicity) | No specific studies found. |

| Metabolic Pathway Prediction | No specific studies found. |

Future Research Directions and Applications

Targeted Biosynthesis and Metabolic Engineering Approaches

The sustainable production of 1-penten-3-yl acetate (B1210297) is a primary goal for its commercial viability. Metabolic engineering and synthetic biology offer powerful tools to develop high-yield microbial and plant-based production platforms.

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are promising cell factories for the production of valuable chemicals, including esters like 1-penten-3-yl acetate. lbl.govmdpi.com Future research will focus on engineering their metabolic pathways to efficiently convert simple carbon sources into the target compound. The biosynthesis of this compound requires two key precursors: acetyl-CoA and the C5 alcohol, 1-penten-3-ol (B1202030).

Key metabolic engineering strategies will include:

Enhancing Precursor Supply: Overexpression of genes in the upstream pathways to increase the intracellular pools of acetyl-CoA. nih.gov For the alcohol precursor, pathways like the lipoxygenase (LOX) pathway, which produces C5 volatiles from fatty acids, could be introduced and optimized in microbial hosts.

Enzyme Selection and Engineering: Identifying and overexpressing potent alcohol acetyltransferases (AATs) that exhibit high specificity for 1-penten-3-ol is crucial. nih.gov Enzyme engineering can further improve catalytic efficiency and product titers.

Pathway Optimization and Host Strain Engineering: Balancing the expression of pathway genes to avoid the accumulation of toxic intermediates and redirecting carbon flux away from competing pathways are essential. nih.gov For instance, deleting genes responsible for byproduct formation, such as acetate, can significantly improve the yield of the desired product. nih.govnih.gov

The table below illustrates the potential impact of various genetic modifications on the production of a related ester, geranyl acetate, in S. cerevisiae, providing a model for future work on this compound. nih.gov

| Genetic Modification | Geranyl Acetate Titer (mg/L) | Fold Increase |

| Initial Strain (Heterologous Pathway) | 0.63 | 1.0 |

| Expressing Erg20 mutant (diverts flux to precursor) | 2.64 | 4.2 |

| Additional expression of tHMG1, IDI1, MAF1 (enhances precursor pathway) | 13.27 | 21.0 |

| Optimization of Fermentation Conditions | 22.49 | 35.7 |

This interactive table demonstrates how targeted genetic modifications and process optimization can dramatically increase the production of a target ester, a strategy directly applicable to this compound.

Plants naturally produce a diverse array of volatile compounds that play roles in defense, pollination, and communication. Genetic modification offers the potential to create plants with tailored volatile profiles, enhancing specific traits like pest resistance or flavor. Future research will aim to manipulate the biosynthetic pathways leading to this compound in plants. This involves modifying the expression of key genes within the lipoxygenase (LOX) pathway, which is responsible for the formation of many C5 and C6 "green leaf volatiles" from fatty acids. Subsequently, the activity of specific alcohol acetyltransferases (AATs) that catalyze the final esterification step to produce this compound will be a prime target for genetic engineering.

Advanced Biological Studies

A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for harnessing its full potential.

Volatile compounds exert their effects by binding to specific protein receptors. A significant area of future research is the identification and characterization of the receptors that detect this compound. In insects, these are likely to be olfactory receptors (ORs) located in their antennae, which are responsible for detecting pheromones and other semiochemicals. In plants, the receptors for volatile signals are less understood but are an active area of investigation. Techniques such as electrophysiology (e.g., electroantennography), calcium imaging, and genetic screening in model organisms will be instrumental in deorphanizing the specific receptors for this compound.

Once a receptor binds to this compound, it triggers a cascade of intracellular signals that ultimately lead to a physiological or behavioral response. Future studies will need to map these biological signaling pathways. This involves identifying the second messengers (e.g., cAMP, IP3) and the protein kinases that are activated or inhibited following receptor binding. For example, in some systems, volatile compounds can modulate pathways like the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.gov Understanding these pathways will reveal the precise molecular mechanisms by which this compound influences processes such as insect attraction/repulsion or plant defense responses.

Novel Applications in Sustainable Chemistry and Biotechnology

The unique chemical properties of this compound open up possibilities for its use in creating more environmentally friendly chemical processes and biotechnological products.

Future research into novel applications includes:

Green Solvent Development: Similar to other esters like ethyl acetate, this compound could be explored as a biodegradable and less toxic "green" solvent for various chemical reactions and extraction processes, contributing to the principles of sustainable chemistry. nih.gov

Biocatalysis and Biotransformation: The enzymatic synthesis of this compound using lipases is a promising area of research. oalib.comscirp.org This biocatalytic approach avoids the use of harsh chemicals and high temperatures associated with traditional chemical synthesis. Furthermore, this compound could serve as a versatile platform chemical, a building block for the synthesis of other valuable compounds.

Advanced Biofuels: While not a direct fuel candidate, the C5 alcohol precursor, 1-penten-3-ol, and related compounds derived from the same biosynthetic pathway could be investigated for their potential as components of advanced biofuels. Metabolic engineering efforts aimed at producing this compound could be adapted to maximize the production of these fuel-related molecules.

Development of Environmentally Benign Synthesis Approaches

The chemical industry is actively seeking to replace conventional synthesis methods with more environmentally friendly alternatives. For this compound, this involves a shift away from traditional acid-catalyzed esterification, which often requires harsh conditions and generates significant waste. The focus is now on biocatalysis, a cornerstone of green chemistry, which utilizes enzymes to perform chemical transformations with high specificity and under mild conditions.

Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, have been extensively studied for their ability to synthesize a variety of esters, including those used in the flavor and fragrance industry. The enzymatic synthesis of acetate esters is typically achieved through the esterification of an alcohol with an acid or through transesterification. In the case of this compound, this would involve the reaction of 1-penten-3-ol with an acyl donor, such as acetic acid or vinyl acetate.

The advantages of lipase-catalyzed synthesis are numerous. These reactions are often conducted at or near room temperature and atmospheric pressure, leading to significant energy savings. Moreover, the high selectivity of enzymes minimizes the formation of byproducts, simplifying purification processes and reducing waste generation. Research into the enzymatic synthesis of various acetate esters has identified several key parameters that can be optimized to enhance reaction efficiency.

| Parameter | Description | Typical Optimized Conditions |

| Enzyme | Lipases from various microbial sources are commonly used. Immobilized enzymes are often preferred for their stability and reusability. | Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a frequently cited catalyst. |

| Acyl Donor | Acetic acid or other acyl donors like vinyl acetate can be used. | Vinyl acetate can serve as both a reactant and a solvent, and its use can drive the reaction forward by producing a byproduct that does not inhibit the enzyme. |

| Solvent | Solvent-free systems are ideal, but if a solvent is necessary, greener options are preferred. | Bio-based solvents such as bio-ethanol or bio-ethyl acetate are being explored as sustainable alternatives to petroleum-derived solvents. |

| Temperature | The optimal temperature depends on the specific lipase used but is generally in the mild range. | Temperatures are often optimized between 30°C and 60°C to balance enzyme activity and stability. |

| Substrate Ratio | The molar ratio of the alcohol to the acyl donor can influence the reaction equilibrium and rate. | An excess of one substrate may be used to drive the reaction to completion. |

Future research in this area will likely focus on discovering or engineering more robust and efficient lipases, further optimizing reaction conditions for the specific synthesis of this compound, and developing continuous flow processes for industrial-scale production.

Integration into Bio-based Product Development and Circular Economy Concepts

The integration of this compound into a circular economy framework involves a holistic approach to its lifecycle, from the sourcing of raw materials to its end-of-life. A key aspect of this is the utilization of renewable feedstocks for its synthesis. The precursors for this compound are 1-penten-3-ol and acetic acid. Both of these can potentially be derived from biomass, creating a pathway for a fully bio-based product.

Renewable Sourcing of 1-Penten-3-ol:

1-Penten-3-ol can be produced from biomass-derived platform molecules. For instance, furfural, which is obtained from the dehydration of C5 sugars found in lignocellulosic biomass, can be converted into 1,5-pentanediol (B104693) through a series of catalytic reactions researchgate.netwisc.edu. Further chemical transformations could potentially yield 1-penten-3-ol. This route represents a significant step towards decoupling the production of this alcohol from fossil fuel-based feedstocks.

Upcycling from Industrial Byproducts:

A particularly promising avenue for sourcing pentenols, including isomers that could potentially be converted to 1-penten-3-ol, is through the valorization of fusel oil scielo.br. Fusel oil is a byproduct of the fermentation process in the production of bio-ethanol scielo.br. It is a mixture of higher alcohols, with isoamyl alcohol often being a major component mdpi.com. The composition of fusel oil can vary depending on the feedstock and fermentation conditions.

| Component | Typical Concentration Range (%) |

| Isoamyl alcohol | 15 - 70 |

| Isobutyl alcohol | 9 - 25 |

| n-Propanol | 3 - 20 |

| Ethanol | 2 - 15 |

| Water | 5 - 20 |

By developing efficient separation and conversion technologies, the various alcohol components of fusel oil can be isolated and used as precursors for a range of valuable chemicals, including flavor esters like this compound. This approach exemplifies the principles of a circular economy by transforming a waste stream from one industry into a valuable feedstock for another.

The broader application of circular economy principles in the fragrance industry also includes the recovery and recycling of fragrance molecules from waste streams and the design of biodegradable products mdpi.comchemicalbook.com. While the direct application of this compound in biodegradable polymers is not yet well-documented, the use of bio-based building blocks is a growing trend in the development of sustainable materials. As research progresses, the potential for incorporating flavor and fragrance molecules like this compound into novel bio-based products is likely to expand.

Life Cycle Assessment (LCA) is an important tool for evaluating the environmental footprint of chemical processes and can be used to compare the sustainability of different synthesis routes for this compound nih.govmdpi.comchaincraft.com. By considering factors such as raw material sourcing, energy consumption, and waste generation, LCA can guide the development of truly sustainable and circular production systems for this important flavor and fragrance compound.

Conclusion

Summary of Key Research Findings on 1-Penten-3-yl Acetate (B1210297)

1-Penten-3-yl acetate, a volatile organic compound, has been identified primarily as a synthetic intermediate and a potential contributor to flavor and fragrance profiles. Research into this specific ester has touched upon its chemical properties, synthesis, and its relationship with its precursor alcohol, 1-penten-3-ol (B1202030).

Key findings from available literature indicate that this compound is chemically defined with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol nih.gov. Its identity is confirmed through various identifiers, including its CAS number, 10500-11-5 nih.gov. While detailed spectroscopic analyses specifically for the acetate are not extensively published, data for its parent alcohol, 1-penten-3-ol, are available and provide a basis for its structural confirmation nih.govchemicalbook.com.

Synthesis of similar acetate esters is often achieved through the acetylation of the corresponding alcohol. For instance, related furan-type terpenoid acetates are synthesized by reacting the alcohol with acetic anhydride (B1165640) in the presence of a catalyst like anhydrous sodium acetate researchgate.net. This suggests a straightforward synthetic route for this compound from 1-penten-3-ol. Furthermore, structurally related compounds like 1-penten-3-yl isobutyrate have been utilized as intermediates in the synthesis of complex molecules such as insect pheromones, highlighting the role of this class of compounds as valuable chemical building blocks google.com.